Desacetyl Cefacetrile

Description

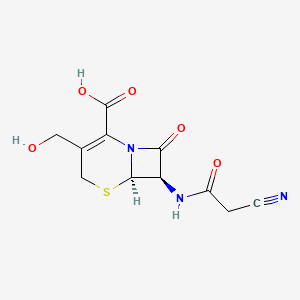

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O5S |

|---|---|

Molecular Weight |

297.29 g/mol |

IUPAC Name |

(6R,7R)-7-[(2-cyanoacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C11H11N3O5S/c12-2-1-6(16)13-7-9(17)14-8(11(18)19)5(3-15)4-20-10(7)14/h7,10,15H,1,3-4H2,(H,13,16)(H,18,19)/t7-,10-/m1/s1 |

InChI Key |

YPPWJFOZOXKCIN-GMSGAONNSA-N |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC#N)C(=O)O)CO |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC#N)C(=O)O)CO |

Origin of Product |

United States |

Methodologies for the Synthesis and Biotransformation of Desacetyl Cefacetrile

Chemoenzymatic and Chemical Synthetic Approaches

Enzymatic deacetylation is a widely adopted strategy in the pharmaceutical industry for its high specificity and mild reaction conditions, which prevent the degradation of the sensitive β-lactam core. researchgate.netjapsonline.com This biocatalytic approach offers an environmentally friendly alternative to traditional chemical methods. japsonline.com

The biocatalytic production of desacetylated cephalosporins, such as desacetyl-7-aminocephalosporanic acid (D-7-ACA), is a crucial step in the manufacture of many semi-synthetic antibiotics. researchgate.netfrontiersin.org These intermediates are valuable because the 3'-hydroxyl group can be easily modified to create new cephalosporin (B10832234) derivatives with improved properties. frontiersin.org For instance, clinically important antibiotics like cefoxitin (B1668866) and cefuroxime (B34974) require a deacetylated precursor for their synthesis. researchgate.netfrontiersin.org

Enzyme-catalyzed de-esterification is often the only viable method for producing these deacetylated intermediates on an industrial scale. researchgate.net A variety of enzymes, including lipases and esterases, have been successfully employed. Notably, Candida antarctica lipase (B570770) B (CAL B) has proven effective for the deacetylation of cephalosporins on a gram scale, particularly when the carboxylic acid group is protected as an ester, a transformation that is difficult to achieve with chemical methods. nih.gov

Cephalosporin C deacetylase (CAH), also known as cephalosporin C acetylesterase, is a key enzyme that specifically catalyzes the hydrolysis of the acetyl group at the C-3 position of cephalosporin C and its derivatives. ebi.ac.ukontosight.aicazypedia.org This enzyme belongs to the carbohydrate esterase 7 (CE7) family and functions as an α/β hydrolase. ebi.ac.ukcazypedia.org Its high specificity ensures that the reaction occurs without affecting other parts of the molecule, such as the vital β-lactam ring. ontosight.ai

The catalytic mechanism of CAH involves a classic Ser-His-Asp catalytic triad (B1167595). ebi.ac.uk The reaction proceeds as follows:

The histidine residue acts as a general base, activating the serine hydroxyl group. ebi.ac.uk

The activated serine performs a nucleophilic attack on the carbonyl carbon of the substrate's acetyl group. ebi.ac.ukcazypedia.org

This forms a transient tetrahedral oxyanion intermediate, which is stabilized by an "oxyanion hole" formed by adjacent amino acid residues. ebi.ac.ukcazypedia.org

The intermediate collapses, releasing the deacetylated cephalosporin product and forming an acetyl-enzyme intermediate. ebi.ac.ukcazypedia.org

A water molecule, activated by the histidine, hydrolyzes the acetyl-enzyme bond, regenerating the free enzyme and releasing acetate (B1210297). ebi.ac.uk

The table below summarizes kinetic parameters for CAH from different sources, highlighting its efficiency.

Kinetic Parameters of Cephalosporin C Deacetylase (CAH)

| Enzyme Source | Substrate | Km (mM) | kcat/KM (s-1mM-1) | Reference |

|---|---|---|---|---|

| Bacillus subtilis | Cephalosporin C | 24 | 7.0 | cazypedia.org |

| Cephalosporium acremonium | Cephalosporin C | 20 | Not Reported | nih.gov |

| Bacillus subtilis | 7-ACA | 2.8 | Not Reported | nih.gov |

Whole-cell microbial biotransformation is an efficient method for producing deacetylated cephalosporins. Various microorganisms are known to produce the necessary deacetylating enzymes. researchgate.net For example, an acetylesterase from Bacillus subtilis is used to catalyze the deacetylation of 7-aminocephalosporanic acid (7-ACA). nih.gov The fungus Acremonium chrysogenum is a natural producer of Cephalosporin C and also possesses hydrolases capable of its deacetylation. nih.govnih.gov

These microbial systems can be used to directly convert cephalosporins into their deacetylated forms. researchgate.net Immobilization techniques, where the enzyme or whole cells are confined within a reactor system, such as an ultrafiltration device, allow for the continuous reuse of the biocatalyst, enhancing the economic feasibility of the process. nih.govresearchgate.net An esterase from B. subtilis immobilized in this manner showed no loss of activity after 20 repeated uses over 11 days. nih.gov

While enzymatic methods are often preferred, chemical deacetylation remains a relevant alternative. These methods typically involve hydrolysis under specific conditions to cleave the ester bond of the acetyl group.

Targeted hydrolysis aims to selectively remove the acetyl group without causing unwanted side reactions, such as the opening of the β-lactam ring, lactonization, or isomerization of the double bond in the dihydrothiazine ring. nih.govmdpi.com This is often challenging because the conditions required for chemical hydrolysis can be harsh. nih.gov

Alkaline hydrolysis, using reagents like sodium hydroxide (B78521) (NaOH), is a common chemical method. mdpi.com However, these strong alkaline conditions can also lead to the degradation of the β-lactam ring, rendering the antibiotic inactive. mdpi.com Therefore, careful control of reaction parameters is essential.

Milder reagents have been explored to improve selectivity. For instance, hydroxylamine (B1172632) has been used for the deacetylation of biopolymers under conditions that minimize degradation of the polymer backbone. google.com While not specific to cephalosporins, this approach demonstrates the principle of using less aggressive chemical agents for targeted deacetylation. The challenge in chemical synthesis lies in achieving a high yield of the desired deacetylated product while preserving the integrity of the core cephalosporin structure. nih.gov

Comparison of Deacetylation Methodologies

| Feature | Enzymatic Deacetylation | Chemical Deacetylation (Hydrolysis) |

|---|---|---|

| Specificity | High (targets only the acetyl group) | Low (risk of side reactions like β-lactam ring opening) nih.govmdpi.com |

| Reaction Conditions | Mild (neutral pH, moderate temperatures) frontiersin.org | Harsh (strong acids or bases, high temperatures) nih.govmdpi.com |

| Byproducts | Minimal, non-toxic (e.g., acetate) ebi.ac.uk | Can produce degradation products mdpi.com |

| Environmental Impact | Low ("Green Chemistry") scribd.com | Higher (use of harsh chemicals and solvents) |

| Industrial Application | Widely used for producing key intermediates researchgate.net | Used, but often with challenges in yield and purity nih.gov |

Chemical Deacetylation Techniques

Advanced Synthetic Methodologies for Desacetyl Compounds

The quest for more efficient and environmentally benign synthetic methods has led to the exploration of novel technologies for the generation of drug metabolites. Electrosynthesis and biomimetic oxidation stand out as promising advanced methodologies.

Electrosynthesis as a Green Chemistry Approach for Metabolite Generation

Electrosynthesis, or organic electrochemistry, has emerged as a powerful and green tool in modern organic synthesis. nih.govrsc.org This technique utilizes electricity to drive chemical reactions, often replacing harsh and toxic reagents with electrons, thereby minimizing waste and improving the safety profile of chemical processes. acs.organr.fr The principles of electrosynthesis can be applied to mimic the metabolic transformations that drugs undergo in the body, providing a direct and controlled route to metabolites like Desacetyl Cefacetrile (B1668779). acs.org

The generation of drug metabolites through electrosynthesis typically mimics Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis. acs.org In the context of producing Desacetyl Cefacetrile from Cefacetrile, an electrochemical approach could theoretically be designed to facilitate the hydrolysis of the acetyl group at the C-3 position of the cephalosporin core. This would involve the electrochemical generation of a reactive species that can selectively cleave the ester bond.

A hypothetical electrosynthetic setup for the conversion of Cefacetrile to this compound could involve a divided or undivided electrochemical cell with appropriate electrodes and a supporting electrolyte. The reaction conditions, such as the applied potential or current, solvent system, and temperature, would need to be carefully optimized to favor the desired deacetylation reaction while minimizing potential side reactions, such as degradation of the β-lactam ring.

Table 1: Potential Parameters for Electrosynthesis of this compound

| Parameter | Potential Condition/Value | Rationale |

| Electrode Material | Glassy Carbon, Platinum, Boron-Doped Diamond | Offers a wide potential window and stability. |

| Solvent System | Acetonitrile (B52724)/Water, Methanol (B129727)/Water | Provides solubility for the substrate and supports conductivity. |

| Supporting Electrolyte | Lithium Perchlorate (B79767), Tetrabutylammonium Tetrafluoroborate (B81430) | Ensures proper conductivity of the solution. |

| Applied Potential | Controlled Potential Electrolysis | Allows for selective reaction at a specific potential to target the ester cleavage. |

| Temperature | Room Temperature | Milder conditions to preserve the integrity of the β-lactam core. |

While specific literature on the direct electrosynthesis of this compound is not abundant, the principles of electrochemical de-esterification are established. Furthermore, electrosynthesis has been successfully employed for the modification of other cephalosporin derivatives, demonstrating the feasibility of applying this technology to the β-lactam scaffold. chinesechemsoc.org The development of a dedicated electrosynthetic method for this compound would represent a significant advancement in the green production of this important metabolite.

Biomimetic Oxidation Approaches in Metabolite Synthesis

Biomimetic synthesis seeks to replicate the efficiency and selectivity of enzymatic reactions in a laboratory setting. researchgate.netnih.gov For drug metabolism, this often involves mimicking the action of cytochrome P450 (CYP450) enzymes, which are responsible for the oxidative metabolism of a vast array of xenobiotics. researchgate.net While this compound is primarily formed through hydrolysis, biomimetic oxidation can be a powerful tool for generating other potential oxidized metabolites of Cefacetrile and for understanding its broader metabolic fate.

The core of biomimetic oxidation often lies in the use of metalloporphyrin complexes, which are synthetic analogs of the heme cofactor found in CYP450 enzymes. researchgate.net These catalysts, in the presence of an oxygen source such as hydrogen peroxide or iodosylbenzene, can perform a variety of oxidative transformations, including hydroxylation, epoxidation, and heteroatom oxidation.

In the context of Cefacetrile, a biomimetic oxidation system could potentially lead to the formation of various oxidized products, including N-oxides or sulfoxides, which are common metabolites of drugs containing nitrogen and sulfur heteroatoms. While the primary focus of this article is this compound, understanding these alternative metabolic pathways is crucial for a complete toxicological and pharmacological assessment.

The deacetylation of Cefacetrile to this compound is a hydrolytic process and not an oxidation. However, the broader application of biomimetic systems can be envisioned in the study of cephalosporin metabolism. For instance, if a researcher were interested in potential secondary metabolites of Cefacetrile beyond simple deacetylation, a biomimetic oxidation approach would be highly relevant.

Table 2: Key Components of a Biomimetic Oxidation System for Cephalosporin Metabolism Studies

| Component | Example | Role in the Reaction |

| Biomimetic Catalyst | Iron(III) or Manganese(III) Porphyrin Complexes | Mimics the active site of CYP450 enzymes. |

| Oxygen Source | Hydrogen Peroxide (H₂O₂), Iodosylbenzene (PhIO) | Provides the oxygen atom for the oxidation reaction. |

| Substrate | Cefacetrile | The molecule to be oxidized. |

| Solvent | Acetonitrile, Dichloromethane | Dissolves the reactants and facilitates the reaction. |

The development of biomimetic systems that can selectively perform deacetylation under mild conditions would be a significant breakthrough, merging the principles of biomimicry with hydrolytic transformations. While current biomimetic research heavily focuses on oxidation, the underlying principle of using synthetic catalysts to mimic enzymatic functions holds promise for a wider range of reactions in the future.

Compound Information

The following tables provide key chemical information for the compounds discussed in this article.

Table 3: Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 10206-22-1 | lgcstandards.com |

| Molecular Formula | C₁₁H₁₁N₃O₅S | tandfonline.com |

| Molecular Weight | 297.29 g/mol | N/A |

| IUPAC Name | (6R,7R)-7-(2-cyanoacetamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | N/A |

Table 4: Chemical Data for Cefacetrile

| Property | Value | Source |

| CAS Number | 10206-21-0 | medchemexpress.comcaymanchem.comcleanchemlab.com |

| Molecular Formula | C₁₃H₁₃N₃O₆S | medchemexpress.comcleanchemlab.com |

| Molecular Weight | 339.32 g/mol | cleanchemlab.combiosynth.com |

| IUPAC Name | (6R,7R)-3-(acetoxymethyl)-7-[(cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | biosynth.com |

List of Compounds

this compound

Cefacetrile

7-aminocephalosporanic acid (7-ACA)

Iron(III) porphyrin

Manganese(III) porphyrin

Hydrogen peroxide

Iodosylbenzene

Lithium perchlorate

Tetrabutylammonium tetrafluoroborate

Advanced Analytical Characterization and Quantification Techniques for Desacetyl Cefacetrile

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the selective separation and quantification of Desacetyl Cefacetrile (B1668779) from its parent compound, Cefacetrile, and other related substances or matrix components. The choice of method depends on the required sensitivity, resolution, and throughput, with High-Performance Liquid Chromatography (HPLC) and its advanced variations being the most powerful tools, complemented by Thin-Layer Chromatography (TLC) for screening purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cephalosporins, offering high resolution and accurate quantification. nih.gov It is particularly effective for separating active pharmaceutical ingredients from their metabolites, degradation products, and synthesis by-products. nih.gov A typical HPLC analysis for cephalosporins can be completed in approximately 15 minutes. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of cephalosporins, including Desacetyl Cefacetrile. This technique utilizes a nonpolar stationary phase, typically octadecylsilane (B103800) (C18 or ODS), and a polar mobile phase. nih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

The mobile phase usually consists of a mixture of an aqueous buffer (e.g., sodium acetate (B1210297), ammonium (B1175870) formate, or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govsemanticscholar.orgmdpi.com The pH of the aqueous component and the proportion of the organic modifier are critical parameters that are adjusted to achieve optimal separation of closely related compounds. semanticscholar.org For instance, gradient elution, where the concentration of the organic modifier is gradually increased during the analysis, is often preferred for separating complex mixtures containing compounds with a range of polarities. nih.gov

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Various Cephalosporins | C18 reverse-phase | 0.01 M sodium acetate and acetonitrile-methanol | UV | nih.gov |

| Cefaclor, Cefalexin, Cefadroxil | Enable C18 (250 mm × 4.6 mm, 5.0 µm) | Triethylamine: Methanol: Acetonitrile: Ultra Pure Water (2:10:20:68 v/v) | PDA at 265 nm | |

| Δ2 and Δ3 isomers of 7-ADCA and cephalexin | Bonded octadecyl silica (B1680970) | Aqueous buffer (pH 3.0–7.6) with acetonitrile or methanol | Not Specified | semanticscholar.org |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in substantially higher resolution, greater sensitivity, and faster analysis times. mdpi.comresearchgate.net UHPLC is particularly advantageous for resolving complex mixtures of β-lactam antibiotics and their metabolites, such as this compound, from endogenous matrix components. researchgate.net The enhanced efficiency of UHPLC systems allows for the simultaneous detection of a broad scope of analytes in a single run. mdpi.com For example, a UPLC-MS/MS method was successfully developed to monitor cephapirin (B1668819) and its major metabolite, desacetyl cephapirin, demonstrating the technique's capability to handle parent drug and metabolite analysis effectively. nih.gov

While C18 columns are widely used, optimizing column chemistry is crucial for separating structurally similar compounds, such as cephalosporin analogues and isomers, which may co-elute on standard phases. Phenyl-hexyl stationary phases offer an alternative and often superior selectivity for aromatic and polar compounds compared to traditional C18 columns. chromatographyonline.comsigmaaldrich.comsigmaaldrich.com

The selectivity of phenyl-hexyl columns arises from the unique π-π interactions between the phenyl rings of the stationary phase and aromatic analytes, in addition to hydrophobic interactions. sigmaaldrich.comphenomenex.com This dual retention mechanism provides an orthogonal selectivity to the purely hydrophobic interactions of C18 phases. sigmaaldrich.com Research has shown that among various stationary phases tested for β-lactam analysis, only a phenyl-hexyl column could adequately separate critical isobaric pairs, demonstrating its enhanced resolving power for complex cephalosporin mixtures. researchgate.net The use of fused-core particle technology in modern phenyl-hexyl columns further boosts efficiency and allows for high-speed separations on both HPLC and UHPLC systems. sigmaaldrich.comhplc.eu The choice of organic solvent in the mobile phase, such as methanol versus acetonitrile, can also be used to fine-tune the retention and selectivity on phenyl phases. phenomenex.com

| Stationary Phase | Primary Interaction Mechanism(s) | Key Advantages for Cephalosporin Analysis | Reference |

|---|---|---|---|

| Octadecyl (C18) | Hydrophobic | General-purpose, widely applicable for many cephalosporins. | nih.gov |

| Phenyl-Hexyl | Hydrophobic and π-π interactions | Orthogonal selectivity, improved resolution of aromatic and polar analytes, effective for separating structurally similar compounds and isomers. | researchgate.netsigmaaldrich.com |

Thin-Layer Chromatography (TLC) for Cephalosporin Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method suitable for the screening and identification of cephalosporins like Cefacetrile. researchgate.netlongdom.org While it generally has a higher limit of detection compared to HPLC, its simplicity makes it a valuable tool for preliminary analysis. longdom.org

In a typical TLC analysis of cephalosporins, silica gel is used as the stationary phase. nih.govscispace.com A specific mobile phase is chosen to achieve separation; for the determination of Cefacetrile in milk, a mobile phase consisting of methanol-toluene-ethyl acetate-98% formic acid (5:20:65:10) has been successfully used. researchgate.net After development, the separated spots are visualized. Cephalosporins can be detected under UV light (if they are UV-active) or by spraying with specific chemical reagents. scispace.com An iodine azide (B81097) reagent, for example, is decolorized by sulfur-containing compounds like cephalosporins, producing white spots against a darker background. scispace.com

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | TLC plates with concentrating zones | researchgate.net |

| Mobile Phase | Methanol-toluene-ethyl acetate-98% formic acid (5:20:65:10 by volume) | researchgate.net |

| Sample Pre-treatment | Pre-development with hexane (B92381) to remove lipids | researchgate.net |

| Detection | Video camera detection of spots | researchgate.net |

| Recovery | 97.66% for Cefacetrile | researchgate.net |

Sample Preparation and Extraction Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step prior to chromatographic analysis to remove interfering matrix components, concentrate the analyte of interest, and ensure the longevity of the analytical column. Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and preconcentration of cephalosporins from complex biological matrices like milk, urine, and feces. nih.govresearchgate.net

The SPE process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent is key to achieving selective extraction. Hydrophilic-Lipophilic-Balanced (HLB) and C18 sorbents are commonly used for cephalosporin extraction. researchgate.netnih.gov The general procedure includes conditioning the cartridge with solvents, loading the sample extract, washing away interferences with a weak solvent, and finally eluting the target analytes with a strong solvent. nih.gov Dispersive SPE (d-SPE), where the sorbent is mixed directly with the sample extract, is another rapid and efficient cleanup approach. researchgate.netmdpi.com

| SPE Technique | Sorbent | Matrix | Analyte(s) | Recovery | Reference |

|---|---|---|---|---|---|

| Cartridge SPE | Oasis HLB | Feces & Urine | Cephapirin | >60% (feces), >80% (urine) | nih.gov |

| Dispersive SPE (d-SPE) | C18 | Milk | β-lactams | Not Specified | researchgate.net |

| Molecularly Imprinted Polymer SPE (MISPE) | MIP | Milk | Cephalexin, Cefazolin, Cefoperazone | 80.2% - 111.7% | researchgate.net |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone in the analytical toolkit for the identification and quantification of this compound. icm.edu.pl This powerful technique allows for the determination of the compound's molecular weight and provides structural information through fragmentation analysis. icm.edu.plscirp.org Coupled with chromatographic separation techniques, MS offers high sensitivity and selectivity for detecting this compound in complex matrices. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a widely employed technique for the analysis of this compound. obrnutafaza.hrresearchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. scispace.com LC-MS is particularly suitable for the analysis of polar and non-volatile compounds like this compound, which are common in biological and environmental samples. researchgate.netwur.nl The use of ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a preferred method for the rapid detection of trace-level residues in complex matrices. obrnutafaza.hr

Various studies have developed and validated LC-MS methods for the simultaneous determination of multiple cephalosporins, including this compound, in matrices such as bovine milk. nih.gov These methods often involve a simple extraction and purification step prior to analysis. nih.gov For instance, a method for determining 10 cephalosporins and this compound in bovine milk utilized a solid-phase extraction (SPE) clean-up followed by UHPLC-MS/MS analysis. nih.gov

Tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural analysis and confirmation of this compound. nih.govmdpi.com In this technique, the precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are analyzed. mdpi.com This fragmentation pattern provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification. mdpi.com

The selection of appropriate precursor and product ions is crucial for developing a selective and sensitive LC-MS/MS method. mdpi.com For many cephalosporins, including this compound, the protonated molecule [M+H]⁺ is often selected as the precursor ion in positive ionization mode. mdpi.com The collision-induced dissociation (CID) of this precursor ion generates characteristic product ions that are monitored for quantification and confirmation. embrapa.br

The development of multi-class, multi-residue methods using LC-MS/MS allows for the simultaneous analysis of a wide range of veterinary drugs, including this compound, in various food matrices. obrnutafaza.hrcabidigitallibrary.org These methods are essential for monitoring compliance with maximum residue limits (MRLs). nih.gov

Table 1: LC-MS/MS Parameters for the Analysis of this compound and Other β-Lactams in Milk. researchgate.net

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Cefacetrile | 412.1 | 271.1 | 152.1 |

| Desacetyl cephapirin | 382.1 | 152.0 | 124.2 |

| Cefadroxil | 364.1 | 208.1 | 158.1 |

| Cephalexin | 348.1 | 192.1 | 158.1 |

| Cefalonium | 457.1 | 316.1 | 152.1 |

| Cefazolin | 455.1 | 323.1 | 152.1 |

| Cefoperazone | 646.2 | 473.1 | 152.1 |

| Cefquinome | 529.1 | 396.1 | 134.1 |

| Cefuroxime (B34974) | 425.1 | 207.1 | 152.1 |

| Desfuroylceftiofur cysteine disulfide | 615.1 | 241.1 | 126.1 |

| Desfuroylceftiofur dimer | 653.1 | 241.1 | 126.1 |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the confident identification of this compound. scirp.orgnih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can determine the elemental composition of an ion by measuring its mass with high precision. nih.govub.edu This capability significantly reduces the possibility of false positives and allows for the differentiation of compounds with the same nominal mass but different elemental formulas. nih.gov

The use of HRMS, often in combination with liquid chromatography (LC-HRMS), has become a powerful tool in residue analysis and metabolism studies. wur.nl It enables the screening of a large number of compounds in a single run and facilitates the identification of unknown metabolites or degradation products. scirp.orgwur.nl Full-scan HRMS data can be retrospectively analyzed for compounds that were not initially targeted. wur.nl

Electrospray ionization (ESI) is the most common ionization technique used for the LC-MS analysis of cephalosporins like this compound. mdpi.comelementlabsolutions.com Optimization of ESI source parameters is critical for achieving maximum sensitivity and stable ionization. chromatographyonline.comelexbiotech.com Key parameters that are typically optimized include capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature, and fragmentor voltage. chromatographyonline.comnih.gov

For cephalosporins, positive ESI mode is generally preferred as it typically results in a higher intensity of the protonated parent ion. icm.edu.pl The optimization process often involves the direct infusion of a standard solution of the analyte into the mass spectrometer to fine-tune the source parameters. mdpi.com The mobile phase composition, including the type and concentration of additives like formic acid or ammonium formate, can also significantly influence the ionization efficiency. mdpi.comelementlabsolutions.com

Table 2: Optimized ESI-MS/MS Experimental Conditions. researchgate.net

| Parameter | Setting |

| Spray potential | 4000 V |

| Sheath gas pressure (N₂) | 40 AU |

| Auxiliary gas pressure (N₂) | 10 AU |

| Capillary temperature | 300 °C |

| Collision gas pressure (Ar) | 1.0 mTorr |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

While LC-MS is the predominant technique for the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives of the compound. researchgate.net Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. jfda-online.com This process typically involves chemical modification of polar functional groups. jfda-online.com

GC-MS offers high chromatographic resolution and can be a powerful tool for the separation of complex mixtures. mdpi.com However, the need for derivatization can introduce additional steps and potential sources of error into the analytical workflow. jfda-online.com The choice between LC-MS and GC-MS often depends on the specific analytical challenge, the nature of the sample matrix, and the availability of instrumentation. researchgate.netmdpi.com

Spectroscopic Elucidation Techniques

Spectroscopic techniques play a crucial role in the structural elucidation of this compound and its related compounds. researchgate.net These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Mass spectrometry, as discussed previously, is a key spectroscopic technique that provides information on the mass and fragmentation of the molecule. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the detailed structure of organic molecules in solution. While not explicitly detailed in the provided context for this compound, NMR is a standard technique for the structural characterization of cephalosporins. Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups, such as carbonyls and amines, which are characteristic of the β-lactam structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules, including antibiotic metabolites like this compound. nih.govspringernature.com Its power lies in its ability to provide detailed information about the chemical environment of individual atoms within a molecule, allowing for the precise determination of its three-dimensional structure. researchgate.netscielo.br The reproducibility of NMR data is essential for unequivocal structure elucidation and subsequent dereplication efforts. nih.gov

Application of ¹H NMR and ¹³C NMR in Metabolite Structure Elucidation

The primary NMR techniques employed for structural analysis are proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy. unl.edu ¹H NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. unl.edu For this compound, ¹H NMR would be instrumental in identifying the protons on the cephalosporin core, the side chain, and confirming the absence of the acetyl group.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of the molecule. unl.edu Each unique carbon atom in this compound would produce a distinct signal, allowing for a complete carbon count and providing insights into the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic). While ¹H NMR is more sensitive, ¹³C NMR offers a wider chemical shift range, which often results in better-resolved spectra for complex molecules. unl.edu

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for complex structures. researchgate.nethyphadiscovery.com These techniques reveal correlations between different nuclei, helping to piece together the molecular structure.

| NMR Technique | Information Provided for this compound |

| ¹H NMR | - Number and type of protons. - Chemical environment of protons. - Connectivity of protons through spin-spin coupling. - Confirmation of the loss of the acetyl group. |

| ¹³C NMR | - Number and type of carbon atoms. - Presence of key functional groups (e.g., carbonyls, aromatic rings). - Overall carbon framework of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | - Connectivity between protons. - Direct and long-range correlations between protons and carbons. - Unambiguous assignment of all NMR signals for complete structural confirmation. |

Ultraviolet-Visible (UV/Vis) Spectrophotometry for Detection and Quantification

Ultraviolet-Visible (UV/Vis) spectrophotometry is a widely used analytical technique for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.comsciencescholar.us This method is valued for its simplicity, cost-effectiveness, and robustness in pharmaceutical analysis. mdpi.com

For this compound, the presence of chromophores within its molecular structure, such as the β-lactam ring and any aromatic moieties, allows for its detection and quantification using UV/Vis spectrophotometry. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule and is used for quantitative analysis. A typical approach involves creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.net This curve is then used to determine the concentration of this compound in unknown samples. The linearity of this method is a critical parameter for validation. ut.ac.ir

Diode Array Detection (DAD) in HPLC-UV Systems

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a powerful tool for the analysis of complex mixtures. longdom.orgpreprints.org The DAD acquires the entire UV-Vis spectrum of the eluting compounds simultaneously. This capability provides significant advantages over single-wavelength UV detectors. preprints.org

In the analysis of this compound, an HPLC-DAD system can separate it from the parent drug, Cefacetrile, and other related impurities. scispace.com The DAD allows for the determination of the optimal detection wavelength for this compound, enhancing sensitivity and selectivity. nih.gov Furthermore, the acquisition of the full UV spectrum can be used for peak purity analysis, ensuring that the chromatographic peak corresponding to this compound is not co-eluting with other impurities. nih.gov This feature is crucial for accurate quantification and for the identification of unknown degradation products. scispace.com

| Parameter | Significance in this compound Analysis |

| Wavelength of Maximum Absorbance (λmax) | Used for sensitive and selective quantification of this compound. |

| Calibration Curve | Establishes the relationship between absorbance and concentration for accurate quantification. |

| Peak Purity Analysis (with DAD) | Confirms the homogeneity of the chromatographic peak corresponding to this compound, ensuring accurate results. |

| Spectral Library Matching (with DAD) | Can aid in the tentative identification of unknown impurities by comparing their UV spectra to a library of known compounds. |

Hyphenated Analytical Systems for Comprehensive Compound Analysis

Hyphenated analytical systems, which combine a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical compounds and their impurities. iipseries.orgnih.gov These techniques leverage the separation power of chromatography with the identification capabilities of spectroscopy. ijfmr.comiosrjournals.orgsaspublishers.com

For the analysis of this compound, the most powerful hyphenated techniques involve coupling High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) or NMR spectroscopy.

HPLC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive and selective technique that provides molecular weight information and fragmentation patterns of the analyte. ijfmr.com For this compound, HPLC-MS would be used to confirm its molecular weight and to elucidate its structure by analyzing the fragmentation of the molecule in the mass spectrometer. This is particularly useful for identifying and characterizing unknown impurities and degradation products. mdpi.com

HPLC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique directly couples the separation power of HPLC with the definitive structure elucidation capabilities of NMR. ijfmr.com It allows for the acquisition of NMR spectra of individual compounds as they elute from the HPLC column. This is invaluable for the structural confirmation of impurities like this compound present in a complex mixture without the need for prior isolation. ijfmr.com

The combination of these hyphenated systems provides a powerful arsenal (B13267) for the complete characterization of this compound, from its initial detection and quantification to its unambiguous structural confirmation.

| Hyphenated Technique | Application in this compound Analysis |

| HPLC-MS | - Confirmation of molecular weight. - Structural elucidation through fragmentation analysis. - Identification and characterization of unknown impurities and degradation products. |

| HPLC-NMR | - Definitive structural confirmation of this compound directly in a complex mixture. - Elucidation of the structure of co-eluting impurities. |

| HPLC-DAD-MS | - Provides UV-Vis spectra, molecular weight, and fragmentation data in a single run for comprehensive analysis. |

Chemical Stability and Degradation Mechanisms of Desacetyl Cephalosporins

Hydrolytic Degradation Pathways

Hydrolysis is a major pathway for the degradation of β-lactam antibiotics. uspto.gov The susceptibility of the four-membered β-lactam ring to nucleophilic attack by water or other nucleophiles leads to its opening and subsequent loss of antibacterial activity. This process can be catalyzed by acid, base, or occur spontaneously in neutral solutions.

Under acidic conditions, the degradation of cephalosporins is primarily driven by the specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond. nih.gov The rate of this reaction is dependent on the concentration of hydrogen ions in the solution. uspto.govuspto.gov For many cephalosporins, the degradation follows first-order kinetics with respect to the drug concentration. nih.gov

Table 1: General Acid-Catalyzed Degradation of Related Cephalosporins

| Cephalosporin (B10832234) Type | Condition | Approximate Half-life |

|---|---|---|

| 3-Acetoxymethylcephalosporins | pH 1.0, 35°C | 25 hours |

This table presents generalized data for classes of cephalosporins to infer the potential behavior of Desacetyl Cefacetrile (B1668779).

The mechanism of acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen of the β-lactam ring, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule. uspto.gov

In neutral aqueous solutions, the degradation of cephalosporins can occur through direct water attack on the β-lactam ring. nih.gov For cephalosporins that are derived from 3-acetoxymethylcephalosporins, the hydrolysis of the acetyl function can occur more rapidly than the cleavage of the β-lactam moiety. nih.gov This leads to the formation of the corresponding deacetyl intermediate, such as Desacetyl Cefacetrile from Cefacetrile. These deacetyl intermediates can then be converted to the corresponding lactone. nih.gov

The neutral degradation of some cephalosporins can also be influenced by intramolecular catalysis by the side-chain amido group upon the β-lactam ring. nih.gov The rate of neutral hydrolysis is generally slower compared to acid- or base-catalyzed degradation.

The degradation of cephalosporins is significantly accelerated under alkaline conditions. nih.govresearchgate.net The primary mechanism is the hydroxide (B78521) ion-catalyzed hydrolysis of the β-lactam ring. nih.govnih.gov This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring, leading to the formation of a tetrahedral intermediate. Subsequent cleavage of the amide bond results in the opening of the β-lactam ring and the formation of inactive degradation products. mdpi.com

Studies on cephapirin (B1668819), a closely related compound, show that it degrades immediately and completely in an alkaline environment, resulting in inactive degradation products. nih.govresearchgate.net This rapid degradation is a common characteristic of cephalosporins in alkaline solutions. The reactivity of cephalosporins in hydroxide-ion-catalyzed degradation is significantly influenced by the substituents at the C-3 position of the dihydrothiazine ring. nih.gov

The reactivity of the β-lactam ring is a key determinant of the chemical stability of cephalosporins. In deacetylated structures like this compound, the absence of the electron-withdrawing acetyl group at the C-3 methylene (B1212753) position can influence the electronic environment of the β-lactam ring. However, the inherent strain of the four-membered ring remains the primary driver of its reactivity.

The hydrolysis of the β-lactam bond is the critical step leading to the inactivation of the antibiotic. The opening of this ring relieves the ring strain and results in a product that can no longer effectively acylate the penicillin-binding proteins in bacterial cell walls.

Factors Influencing Chemical Stability

The chemical stability of Desacetyl Cephalosporins is influenced by several factors, with pH being one of the most critical.

The rate of degradation of cephalosporins typically exhibits a strong dependence on the pH of the solution. nih.gov Generally, cephalosporins are most stable in the slightly acidic to neutral pH range and show increased degradation rates in both strongly acidic and, particularly, strongly alkaline conditions. nih.govmdpi.com

A typical pH-rate profile for a cephalosporin shows a "V" or "U" shape, with the minimum degradation rate occurring at a specific pH of maximum stability. nih.gov For many cephalosporins, this region of maximum stability is between pH 4 and 6. nih.gov

Table 2: pH Dependence of Stability for a Representative Cephalosporin (Cefepime)

| pH Range | Stability |

|---|---|

| < 4 | Decreased stability (acid-catalyzed hydrolysis) |

| 4 - 6 | Maximum stability |

This table uses Cefepime as an example to illustrate the general pH-stability profile of cephalosporins, which is expected to be similar for this compound.

The pH-rate profile is a composite of the different degradation pathways that dominate at different pH values. At low pH, acid-catalyzed hydrolysis is the main degradation route. In the neutral region, spontaneous hydrolysis may occur, and at high pH, base-catalyzed hydrolysis becomes the predominant mechanism of degradation. nih.gov

Temperature Effects on Compound Stability

It is a common practice in stability studies to assess degradation at accelerated temperatures (e.g., 40°C, 50°C, 60°C) to predict shelf-life under normal storage conditions (e.g., refrigerated or room temperature). The Arrhenius equation is often employed to model the temperature dependence of the degradation rate constant. For desacetyl cephalosporins, storage at lower temperatures, such as refrigeration (2-8°C) or freezing (-20°C), is typically recommended to maintain stability caymanchem.com. A patent related to the chemical acetylation of desacetyl-cephalosporins mentions that chilling the reaction mixture to 5-10°C is best for product stability, while proceeding at room temperature leads to a faster reaction, implying greater instability at higher temperatures google.com.

Interactive Data Table: General Temperature Stability of Related Desacetyl Cephalosporins

| Temperature | General Stability Trend | Common Degradation Pathways |

| -20°C | High stability, suitable for long-term storage caymanchem.com | Minimal degradation |

| 2-8°C | Good stability, suitable for short to medium-term storage | Slow hydrolysis |

| Room Temperature (~25°C) | Moderate stability, potential for significant degradation over time google.com | Increased rate of hydrolysis and other degradation reactions |

| Elevated Temperatures (>40°C) | Low stability, rapid degradation nih.gov | Accelerated hydrolysis of the β-lactam ring, potential for formation of multiple degradation products |

Matrix Effects on Degradation Processes

The matrix in which a desacetyl cephalosporin is present can have a profound effect on its degradation. The composition of the matrix, including pH, presence of enzymes, and other chemical entities, can either stabilize or accelerate the degradation of the compound.

In biological matrices such as plasma, serum, or tissue extracts, enzymatic hydrolysis can be a significant degradation pathway. For example, research on cephapirin in kidney extract showed that it degraded immediately and completely nih.govresearchgate.net. It is plausible that this compound would exhibit similar susceptibility to enzymatic degradation in biological samples.

In pharmaceutical formulations, excipients can influence stability. Buffers are a critical component, as the pH of the solution is a major determinant of cephalosporin stability. Generally, cephalosporins exhibit maximum stability in a slightly acidic to neutral pH range. In alkaline or strongly acidic conditions, degradation is rapid nih.govresearchgate.net.

A study on cephapirin metabolites in bovine milk identified desacetylcephapirin (B1204039) as a major residue, indicating that the milk matrix allows for the formation and persistence of the desacetyl metabolite nih.gov. This suggests that in certain food matrices, this compound could also be a relevant residue.

Characterization and Identification of Degradation Products

The primary degradation of Cefacetrile involves the hydrolysis of the acetyl group at the C-3 position to form this compound. This initial degradation product can then undergo further degradation. The principal degradation pathway for cephalosporins typically involves the opening of the β-lactam ring, which leads to a loss of antibacterial activity nih.govresearchgate.net.

For the closely related compound cephapirin, several degradation products have been identified, including desacetylcephapirin, cephapirin lactone, and hydrolyzed cephapirin nih.gov. It is highly probable that this compound would undergo similar degradation pathways. The formation of a lactone via intramolecular cyclization between the C-3 hydroxymethyl group and the carboxyl group at C-4 is a common degradation route for desacetyl cephalosporins.

Modern analytical techniques are crucial for the characterization and identification of these degradation products. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for separating and identifying degradants nih.govnih.gov. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information for definitive identification nih.govresearchgate.net. A stability-indicating HPLC method has been developed for cephapirin and its degradation products, including desacetyl cephapirin, which is essential for monitoring the stability of the parent drug and the formation of its degradants nih.gov.

Enzymatic Deacetylation: Biochemical Mechanisms and Enzyme Characteristics

Cephalosporin (B10832234) Deacetylase Enzymes

Cephalosporin deacetylases, also referred to as cephalosporin C acetyl-hydrolases, are esterase enzymes that catalyze the hydrolysis of the acetyl group at the C-3' position of cephalosporin compounds. ebi.ac.uknih.govfrontiersin.org This reaction yields the corresponding desacetyl cephalosporin, which in the case of cefacetrile (B1668779), is desacetyl cefacetrile. These enzymes are of significant interest, particularly in the pharmaceutical industry, for the chemoenzymatic synthesis of novel antibiotics. ebi.ac.uk

The catalytic activity of cephalosporin deacetylases is centered within a highly conserved active site. The mechanism is characteristic of serine hydrolases and involves a series of coordinated steps facilitated by key amino acid residues.

The core of the catalytic machinery in many cephalosporin deacetylases is the Ser-His-Asp catalytic triad (B1167595). nih.govcazypedia.orgmdpi.com This triad works in concert to perform the nucleophilic attack on the substrate. ebi.ac.uk The process unfolds as follows:

The histidine residue, acting as a general base, is made more basic by the aspartate residue. ebi.ac.uk

This activated histidine then abstracts a proton from the hydroxyl group of the serine residue, rendering the serine nucleophilic. ebi.ac.ukcazypedia.org

The activated serine then attacks the carbonyl carbon of the ester bond on the cephalosporin substrate. ebi.ac.uk

This sequence initiates the cleavage of the acetyl group. In an acetylesterase from Alicyclobacillus tengchongensis, the catalytic triad was identified as Ser185, Asp274, and His303, while in an esterase from Bacillus subtilis, it was identified as Ser¹⁸⁶-Asp³⁵⁴-His³⁵⁷. nih.govfrontiersin.org

During the catalytic process, a high-energy tetrahedral intermediate with a negative charge on the oxygen atom (an oxyanion) is formed. ebi.ac.ukfrontiersin.org The stability of this transient state is crucial for catalysis and is achieved by a feature within the active site known as the oxyanion hole. frontiersin.orgwikipedia.org This pocket, typically formed by the backbone amides of adjacent amino acids, stabilizes the negative charge of the transition state through hydrogen bonding. ebi.ac.ukwikipedia.org In the cephalosporin-C deacetylase from Bacillus subtilis, the oxyanion intermediate is stabilized by the amide groups of Gln182 and Tyr91. ebi.ac.uk This stabilization lowers the activation energy required for the reaction to proceed. wikipedia.org

Structurally, cephalosporin deacetylases belong to the α/β hydrolase superfamily. nih.govmdpi.comnih.gov This is a large and diverse family of enzymes characterized by a core α/β sheet structure. nih.gov The structure of the multifunctional CE-7 esterase from Bacillus subtilis reveals a classic α/β hydrolase fold. nih.govyork.ac.uk

A distinctive feature of some cephalosporin deacetylases, such as the one from B. subtilis, is their quaternary organization into a hexameric form. nih.govyork.ac.uk This structure is essentially a trimer of dimers, creating a donut-shaped homohexamer. cazypedia.org This hexameric assembly is notable as it sequesters the six active sites within a central chamber, accessible via a narrow entrance tunnel. nih.govyork.ac.ukportlandpress.com It is hypothesized that this structural arrangement serves to restrict access to the active sites, favoring small substrates while excluding larger molecules. nih.govyork.ac.uk Catalytic competence appears to be linked to this multimerization, as the protein residues involved in catalysis are tethered by interactions that also maintain the quaternary structure. nih.govyork.ac.uk

Table 1: Key Structural and Catalytic Features of a Representative Cephalosporin Deacetylase (Bacillus subtilis)

| Feature | Description | Reference |

| Enzyme Family | Carbohydrate Esterase Family 7 (CE-7) | ebi.ac.uknih.gov |

| Fold | Alpha/Beta (α/β) Hydrolase | nih.govnih.gov |

| Quaternary Structure | Hexamer (Trimer of Dimers) | cazypedia.orgnih.gov |

| Catalytic Triad | Serine (Ser181), Histidine (His298), Aspartate (Asp269) | ebi.ac.ukcazypedia.org |

| Oxyanion Hole Residues | Gln182, Tyr91 (main-chain amides) | ebi.ac.uk |

Cephalosporin deacetylases, particularly those in the Carbohydrate Esterase family 7 (CE-7), often exhibit broad substrate specificity. nih.govyork.ac.uk While they are defined by their ability to deacetylate cephalosporins like cefacetrile and cephalosporin C, they also show activity towards other small, acetylated molecules. cazypedia.orgnih.gov Examples of other substrates include acetylated xylooligosaccharides, glucose pentaacetate, and xylose tetraacetate. cazypedia.orgnih.gov This multifunctional deacetylase activity is attributed to the nature of the active site, where substrates are thought to bind primarily through non-specific hydrophobic interactions. nih.govyork.ac.uk

The enzyme from Thermotoga maritima, for instance, can hydrolyze acetate (B1210297) groups from various small substrates but shows no activity towards larger polymers like acetylated xylan. uniprot.org This supports the idea that the enzyme's structure, with its restricted active site access, plays a key role in determining its substrate range. nih.govuniprot.org

Catalytic Mechanism and Active Site Structural Analysis

Biotransformation Pathways in Microbial Systems

The enzymatic deacetylation of cefacetrile is a key biotransformation step that can occur in microbial systems. researchgate.netresearchgate.net Bacteria, possessing a vast and adaptable metabolic machinery, can produce a variety of enzymes capable of modifying xenobiotic compounds like antibiotics. researchgate.netmdpi.com The production of cephalosporin deacetylases by various microorganisms is a clear example of this capability.

The conversion of a cephalosporin to its desacetyl derivative is a common pathway. For instance, the conversion of cephalosporin C to deacetylcephalosporin C is a well-documented microbial biotransformation. researchgate.net Similarly, 7-aminocephalosporanic acid (7-ACA) can be enzymatically deacetylated to form deacetyl-7-aminocephalosporanic acid (D-7-ACA), a valuable intermediate for the synthesis of many semisynthetic β-lactam antibiotics. nih.govfrontiersin.org This process highlights the role of microbial enzymes as biocatalysts in both the degradation and the targeted modification of cephalosporin structures. researchgate.net

Interplay with Related Enzymatic Systems (e.g., Hydrolases, Esterases)

The enzymatic deacetylation of cephalosporins, a critical modification reaction, is intrinsically linked to the broader classes of hydrolase and esterase enzymes. The enzymes responsible for this biotransformation, often called cephalosporin-C deacetylases or cephalosporin acetylesterases, are members of these larger enzymatic families and share fundamental mechanistic and structural characteristics with them. ebi.ac.ukcazypedia.orgasm.org

The primary enzymes that catalyze the deacetylation of cephalosporins belong to the α/β hydrolase superfamily. cazypedia.orgnih.gov This classification is based on a common structural fold and a conserved catalytic mechanism. cazypedia.orgnih.gov Specifically, many of these enzymes are categorized within the Carbohydrate Esterase Family 7 (CE7). cazypedia.org CE7 family esterases are known to remove O-acetyl groups from a variety of substrates, including cephalosporin C, acetylated xylan, and xylo-oligosaccharides. cazypedia.org The deacetylation reaction they catalyze is a hydrolytic process, which places them squarely within the functional definition of hydrolases. nih.gov The reaction involves a catalytic triad, typically composed of serine, histidine, and aspartate residues, located on loops near the C-terminus of the β-strands within the enzyme's active site. ebi.ac.ukcazypedia.org

The mechanism proceeds via a two-step process common to many serine hydrolases. ebi.ac.uknih.gov Initially, the serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the substrate's acetyl group. ebi.ac.ukcazypedia.org This forms a transient tetrahedral oxyanion intermediate, which is stabilized by an "oxyanion hole" within the active site. ebi.ac.ukcazypedia.org The intermediate then collapses, releasing the deacetylated cephalosporin product and forming an acetyl-enzyme intermediate. ebi.ac.ukcazypedia.org In the final step, a water molecule, activated by the same histidine residue, hydrolyzes the acetyl-enzyme bond, regenerating the free enzyme and releasing acetate. ebi.ac.ukcazypedia.org This entire sequence highlights the quintessential role of these enzymes as specialized esterases.

The interplay extends to other enzymatic systems involved in the broader biosynthetic and metabolic pathways of cephalosporins. For instance, the industrial production of semi-synthetic cephalosporins often involves a multi-enzyme cascade. researchgate.netjapsonline.com This can include the action of D-amino acid oxidase (DAAO) and glutaryl-7-ACA acylase, another type of hydrolase, to produce the key intermediate 7-aminocephalosporanic acid (7-ACA). researchgate.netjapsonline.com Cephalosporin esterases are then employed to convert 7-ACA into its deacetylated form, which serves as a precursor for various other antibiotics. researchgate.netfrontiersin.org Furthermore, some cephalosporins can be substrates for β-lactamases, which are also hydrolases that inactivate the antibiotic by cleaving the β-lactam ring. nih.govbohrium.com The susceptibility of a cephalosporin or its deacetylated metabolite to β-lactamase hydrolysis is a critical factor in its antibacterial efficacy. nih.gov

Research has characterized several cephalosporin esterases from various microbial sources, detailing their substrate preferences and kinetic properties. These enzymes often exhibit activity not just on cephalosporins but also on other ester-containing compounds, such as p-nitrophenyl esters of varying chain lengths, reinforcing their identity as non-specific esterases. asm.org

Interactive Table: Research Findings on Cephalosporin Esterases

| Enzyme Source | Enzyme Classification | Substrate(s) | Km (mM) | Optimal pH | Optimal Temp. (°C) | Reference |

| Bacillus subtilis | Acetylesterase | 7-ACA | 2.8 | 7.0 | 40-50 | nih.gov |

| Bacillus subtilis | Acetylesterase | Cephalothin | 8.3 | 7.0 | 40-50 | nih.gov |

| Rhodosporidium toruloides | Cephalosporin esterase | Cephalosporin C | 51.8 | 6.0 | 25 | asm.org |

| Bacillus subtilis | CE7 (CAH) | pNP-acetate | 0.29 | - | - | cazypedia.org |

| Paenibacillus sp. R4 | CE7 (AXE) | pNP-acetate | 0.15 | - | - | cazypedia.org |

| Thermotoga maritima | CE7 (AXE) | pNP-acetate | 0.19 | - | - | cazypedia.org |

| Bacillus subtilis | CE7 (CAH) | Cephalosporin C | 24 | - | - | cazypedia.org |

Computational and Theoretical Investigations of Desacetyl Cefacetrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comresearchgate.net It has become a fundamental tool in computational chemistry for predicting molecular properties and reactivity. Current time information in Edmonton, CA.

Electronic Structure Analysis (HOMO/LUMO Energies, Molecular Electrostatic Potential)

Electronic structure analysis provides deep insights into the reactivity and stability of a molecule. Key parameters in this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. wdh.ac.id

The Molecular Electrostatic Potential (MESP) is another critical aspect of electronic structure analysis. It is a visual representation of the charge distribution around a molecule, allowing for the identification of electron-rich and electron-deficient regions. These regions are indicative of potential sites for electrophilic and nucleophilic attack, respectively, and are invaluable for predicting intermolecular interactions.

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Representative Value (eV) | Significance |

| HOMO Energy | -8.5 | Indicates electron-donating capability |

| LUMO Energy | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.3 | Correlates with chemical stability and reactivity |

Note: The values in this table are illustrative examples for a molecule of this class and are not based on specific experimental or computational data for desacetyl cefacetrile (B1668779).

Quantum Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several quantum chemical reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide a more nuanced understanding of the molecule's reactivity. The electrophilicity index (ω) is another important descriptor that measures the energy stabilization of a system when it acquires an additional electronic charge from the environment.

Table 2: Representative Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Representative Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.65 eV | Resistance to change in electron distribution |

| Global Softness (S) | 1/η | 0.27 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ²/2η | 3.23 eV | Propensity to accept electrons |

Note: The values in this table are derived from the representative HOMO/LUMO energies in Table 1 and are for illustrative purposes.

Conformational Analysis and Geometrical Optimization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Geometrical optimization is a computational process to find the minimum energy structure of a molecule, which corresponds to its most stable conformation. For a flexible molecule like desacetyl cefacetrile, understanding its preferred conformations is key to understanding how it might interact with biological targets. Computational studies on the cephalosporin (B10832234) nucleus have revealed the existence of different stable conformations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that provide a dynamic view of molecular behavior, complementing the static picture offered by DFT.

Investigation of Reaction Mechanisms and Stability

Molecular dynamics (MD) simulations can be employed to study the stability of this compound in various environments, such as in aqueous solution. By simulating the movements of atoms over time, MD can reveal how the molecule interacts with its surroundings and whether it undergoes spontaneous degradation. These simulations are crucial for understanding the chemical stability of the compound. Furthermore, MD simulations can be used to investigate the mechanisms of reactions, such as hydrolysis, which is a common degradation pathway for β-lactam antibiotics.

In Silico Prediction of Chemical Behavior and Metabolic Pathways

Computational tools can predict the metabolic fate of a drug or its metabolites. Various software platforms, such as BioTransformer and Meteor, use extensive databases of metabolic reactions to predict the likely metabolites of a given compound. These in silico predictions can guide experimental metabolic studies and help in identifying potential metabolic pathways. For this compound, such tools could predict further phase I and phase II metabolic transformations. The metabolism of cephalosporins can be complex, and in silico tools offer a rapid and cost-effective way to generate hypotheses about their biotransformation.

Research Applications and Future Perspectives in Desacetyl Cefacetrile Studies

Advancements in Analytical Method Development for Deacetylated Cephalosporins

The accurate and sensitive determination of Desacetyl Cefacetrile (B1668779) is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in food products of animal origin. Over the years, analytical techniques have evolved from conventional methods to more sophisticated chromatographic and mass spectrometric approaches.

Early screening methods for Cefacetrile and its metabolites in matrices like milk utilized thin-layer chromatography (TLC). researchgate.netscilit.com While simple and cost-effective, TLC methods often lack the specificity and sensitivity required for rigorous quantitative analysis.

Modern analytical chemistry has predominantly shifted towards liquid chromatography (LC) coupled with mass spectrometry (MS), particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These methods offer high selectivity, sensitivity, and the ability to simultaneously quantify the parent drug and its metabolites. nih.gov The development of robust extraction and clean-up procedures, such as solid-phase extraction (SPE), is critical to minimize matrix effects and achieve low limits of quantification (LOQ). nih.gov For instance, a validated UPLC-MS/MS method for cephapirin (B1668819), another first-generation cephalosporin (B10832234), in bovine feces and urine demonstrates the potential for developing similar high-performance methods for Desacetyl Cefacetrile. nih.gov

Multiresidue methods capable of detecting a wide range of β-lactam antibiotics, including various cephalosporins and their metabolites, are also being developed to streamline food safety monitoring. wur.nlresearchgate.netsemanticscholar.org These methods often employ advanced column chemistries and mass spectrometric techniques to resolve and identify structurally similar compounds. researchgate.net

Table 1: Comparison of Analytical Methods for Cephalosporin Analysis

| Method | Principle | Advantages | Disadvantages | Application for this compound |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary and mobile phase. | Simple, low cost, rapid screening. | Lower sensitivity and specificity. | Preliminary screening in matrices like milk. researchgate.netscilit.com |

| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Separation based on polarity, with detection by UV absorbance. | Good for quantification, widely available. | Can be limited by interfering substances. | Quantitative analysis in various samples. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation coupled with highly specific mass-based detection. | High sensitivity, specificity, and accuracy; suitable for complex matrices. | Higher cost and complexity. | Definitive quantification in biological and environmental samples. nih.gov |

Future advancements in this area are expected to focus on the development of even faster and more sensitive methods, potentially utilizing novel sample preparation techniques and high-resolution mass spectrometry to further enhance the detection and quantification of this compound in diverse and complex matrices.

Understanding Chemical Degradation Pathways in Environmental Research

The widespread use of cephalosporin antibiotics has led to concerns about their environmental fate and the potential for the development of antibiotic resistance. nih.gov this compound, as a metabolite of Cefacetrile, can enter the environment through various pathways, including excretion from treated animals and disposal of unused pharmaceuticals.

The primary degradation pathway for many cephalosporins in the aquatic environment is hydrolysis, which can be influenced by factors such as pH, temperature, and the presence of metal ions. nih.govnih.gov For Cefacetrile, hydrolysis of the acetyl group at the C-3 position leads to the formation of this compound. Further degradation can involve the opening of the β-lactam ring, which is a key step in the inactivation of the antibiotic. researchgate.net Photolysis, or degradation by sunlight, can also play a significant role in the environmental breakdown of cephalosporins. researchgate.net

Studies on the environmental fate of other cephalosporins, such as cefquinome, have shown that degradation rates are significantly affected by temperature, pH, and illumination. frontiersin.org It is anticipated that similar factors would influence the degradation of Cefacetrile and this compound. The persistence of these compounds in the environment is a critical area of research, as their presence could contribute to the selection pressure for antibiotic-resistant bacteria. dntb.gov.ua

Future research in this domain will likely focus on elucidating the complete degradation pathways of this compound under various environmental conditions, identifying the resulting transformation products, and assessing their potential ecotoxicity and contribution to the spread of antibiotic resistance.

Progress in Chemoenzymatic Synthesis of Beta-Lactam Metabolites

The synthesis of β-lactam metabolites like this compound is essential for their use as analytical standards and for further pharmacological and toxicological studies. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach for the selective and efficient production of these compounds. rjraap.comd-nb.infonih.gov

The enzymatic deacetylation of cephalosporins is a key reaction in the synthesis of their desacetyl derivatives. Cephalosporin-C deacetylases are enzymes that specifically hydrolyze the acetyl group at the C-3 position of the cephalosporin core. ebi.ac.ukresearchgate.netmdpi.com These enzymes can be used for the targeted synthesis of this compound from Cefacetrile under mild reaction conditions, avoiding the use of harsh chemicals that could degrade the sensitive β-lactam ring. ebi.ac.uk The reverse reaction, the chemical acetylation of desacetyl-cephalosporins, has also been explored, providing insights into the chemical transformations of these molecules. google.comgoogle.com

Table 2: Key Enzymes in the Chemoenzymatic Synthesis of Deacetylated Cephalosporins

| Enzyme | EC Number | Reaction Catalyzed | Application in this compound Synthesis |

| Cephalosporin-C Deacetylase | 3.1.1.41 | Hydrolysis of the C-3' acetyl ester of cephalosporins. | Direct enzymatic conversion of Cefacetrile to this compound. ebi.ac.ukresearchgate.net |

| Penicillin Acylase | 3.5.1.11 | Hydrolysis of the N-acyl side chain of penicillins and cephalosporins. | Can be engineered to have altered substrate specificity for novel syntheses. nih.gov |

Future progress in this field is expected to involve the discovery and engineering of novel enzymes with improved stability, activity, and substrate specificity for the synthesis of a wider range of β-lactam metabolites. The development of efficient one-pot enzymatic processes for the conversion of precursor molecules to this compound could also streamline its production. researchgate.net

Continued Application of Computational Chemistry in Beta-Lactam Stability and Reactivity Research

Computational chemistry provides valuable insights into the stability and reactivity of β-lactam antibiotics at a molecular level. nih.gov Techniques such as quantum chemical studies can be used to model the electronic structure of these molecules and predict their susceptibility to hydrolysis and other degradation reactions. researchgate.net

The reactivity of the β-lactam ring is a key determinant of the biological activity and chemical stability of cephalosporins. nih.gov Computational studies can help to understand how structural modifications, such as the absence of the acetyl group in this compound compared to Cefacetrile, influence the strain and reactivity of the β-lactam ring. researchgate.netscispace.com This knowledge can be applied to predict the relative stability of different cephalosporins and their metabolites.

Furthermore, computational models can be used to predict the degradation pathways of these compounds under different environmental conditions, complementing experimental studies. researchgate.net Predictive stability modeling is also becoming an important tool in the pharmaceutical industry to forecast the shelf-life of drug products. nih.gov

Future applications of computational chemistry in this area will likely involve more sophisticated modeling techniques to simulate the interaction of this compound with biological targets and environmental matrices. These studies will contribute to a deeper understanding of its mechanism of action, potential for resistance development, and environmental impact.

Q & A

Q. What are the established synthesis routes and characterization protocols for Desacetyl Cefacetrile, and how can researchers validate purity and structural integrity?

Answer: this compound synthesis typically involves enzymatic or chemical deacetylation of its parent compound. Key steps include:

- Synthesis Validation : Use high-performance liquid chromatography (HPLC) with UV detection to monitor reaction progress and purity .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis and mass spectrometry (MS) for molecular weight verification .

- Purity Assessment : Quantify impurities via gradient elution in reverse-phase HPLC, adhering to ICH guidelines for residual solvents and byproducts .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ion source parameters (e.g., ESI voltage) to enhance ionization efficiency, and use deuterated internal standards to correct matrix effects .

- Validation Criteria : Follow FDA bioanalytical guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery rates (85–115%) .

Q. How should researchers design stability studies to assess this compound under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation kinetics using validated stability-indicating assays .

- Data Interpretation : Calculate degradation rate constants (k) and half-lives (t₁/₂) using first-order kinetics models. Identify major degradation products via LC-MS .

Q. What methodologies are recommended for evaluating the in vitro antimicrobial activity of this compound?

Answer:

- Broth Microdilution Assay : Determine minimum inhibitory concentrations (MICs) against reference strains (e.g., E. coli ATCC 25922) per CLSI guidelines. Include positive (cefazolin) and negative (solvent) controls .

- Time-Kill Curves : Assess bactericidal activity by sampling at 0, 2, 4, 8, and 24 hours. Use log₁₀ CFU/mL reduction ≥3 as a criterion for bactericidal effect .

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

Answer:

- Search Strategy : Use Boolean operators in PubMed/Scopus (e.g., "this compound AND (synthesis OR pharmacokinetics)"). Filter results by publication date (last 10 years) and study type (in vitro/in vivo) .

- Critical Appraisal : Tabulate data on efficacy, toxicity, and mechanistic insights. Highlight contradictions, such as discrepancies in reported MIC values across studies .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

Answer:

- Mechanistic Analysis : Compare protein binding (%) in plasma (e.g., via equilibrium dialysis) to adjust in vitro MICs for free-drug concentrations. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling (e.g., %T > MIC) to predict in vivo efficacy .

- Animal Model Validation : Conduct dose-ranging studies in infected rodents, correlating serum AUC/MIC ratios with bacterial load reduction .

Q. What experimental approaches are optimal for elucidating the structure-activity relationship (SAR) of this compound derivatives?

Answer:

- Analog Synthesis : Modify the β-lactam core or side chains via regioselective acylation. Characterize derivatives using X-ray crystallography to confirm stereochemistry .